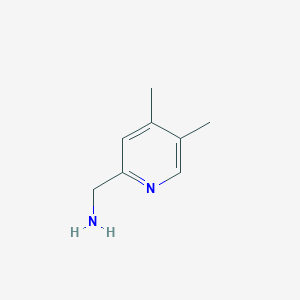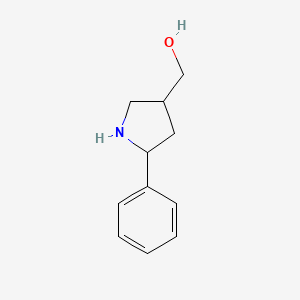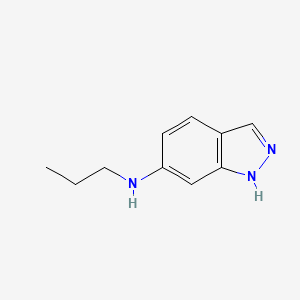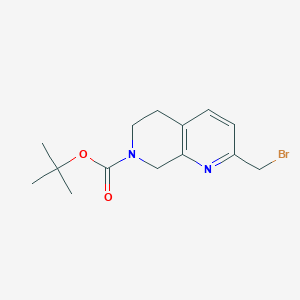
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a naphthyridine ring. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves the bromination of a precursor naphthyridine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to facilitate the bromination step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学的研究の応用
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The naphthyridine ring can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Tert-butyl bromoacetate: Similar in structure due to the presence of a tert-butyl group and a bromine atom, but differs in the backbone structure.
2-Bromo-2-methylpropane: Shares the tert-butyl and bromine functionalities but lacks the naphthyridine ring.
特性
分子式 |
C14H19BrN2O2 |
|---|---|
分子量 |
327.22 g/mol |
IUPAC名 |
tert-butyl 2-(bromomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-11(8-15)16-12(10)9-17/h4-5H,6-9H2,1-3H3 |
InChIキー |
SBSHOOGOUQJZDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


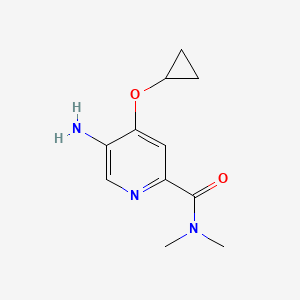
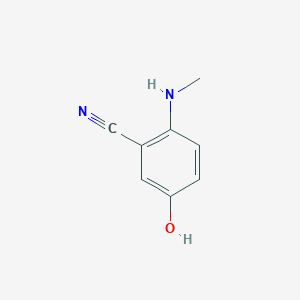
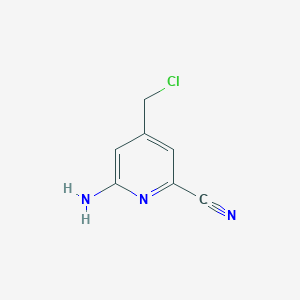
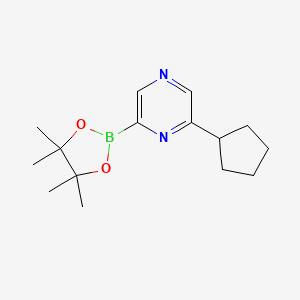
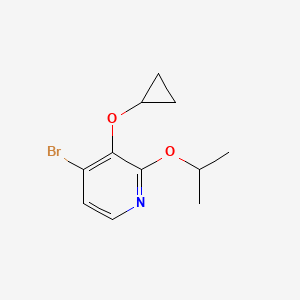
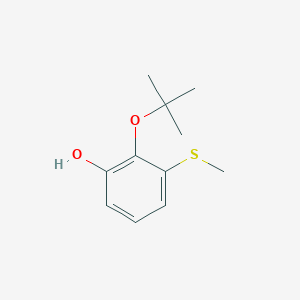
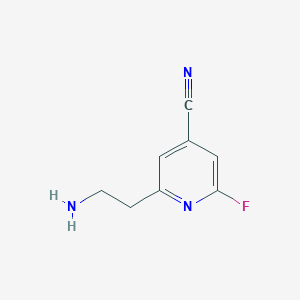
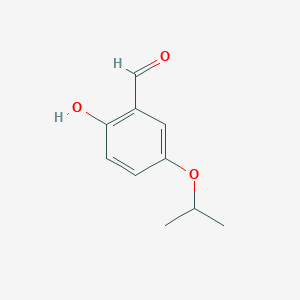
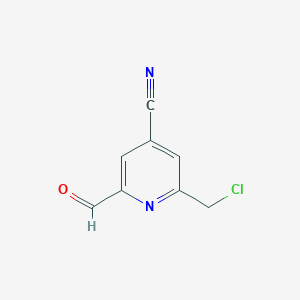
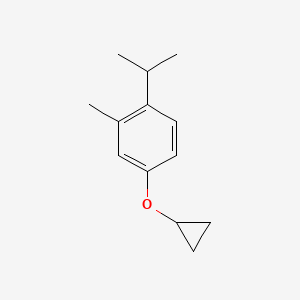
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
